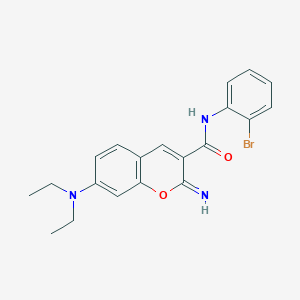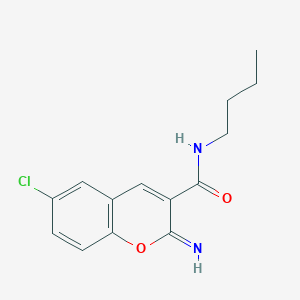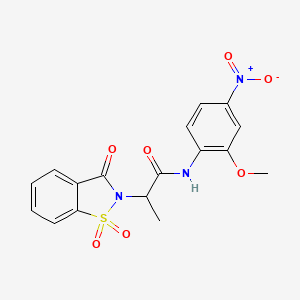![molecular formula C16H21ClN2O3 B6492582 1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea CAS No. 900006-56-6](/img/structure/B6492582.png)
1-(4-chlorophenyl)-3-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group and the aromatic 4-chlorophenyl group. The urea group would likely form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Mechanism of Action
The mechanism of action of CP-DSDU is not fully understood. However, it is believed that the urea group of CP-DSDU is responsible for its inhibitory activity. The urea group is capable of forming hydrogen bonds with the active sites of enzymes and proteins, thus blocking their activity.
Biochemical and Physiological Effects
CP-DSDU has been shown to have a variety of biochemical and physiological effects. In enzyme inhibition studies, CP-DSDU has been shown to inhibit the activity of a variety of enzymes, including proteases and phosphatases. In studies of protein-protein interactions, CP-DSDU has been shown to bind to proteins and inhibit their activity. In studies of drug delivery, CP-DSDU has been shown to bind to and deliver drugs to targeted cells.
Advantages and Limitations for Lab Experiments
CP-DSDU has several advantages as a research tool. First, it is easy to synthesize and is relatively inexpensive. Second, it is a small molecule, which makes it easier to study in a laboratory setting. Third, it is capable of forming hydrogen bonds with proteins and enzymes, making it a useful tool for studying protein-protein interactions and enzyme inhibition.
However, there are also some limitations to consider when using CP-DSDU in lab experiments. First, the mechanism of action of CP-DSDU is not fully understood, making it difficult to predict its effects in different contexts. Second, CP-DSDU is not as effective at inhibiting enzymes as other compounds, such as inhibitors with a higher affinity for the active site. Third, CP-DSDU has a low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research with CP-DSDU. First, further research could be conducted to better understand the mechanism of action of CP-DSDU. Second, CP-DSDU could be used in drug delivery studies to deliver drugs to targeted cells. Third, CP-DSDU could be used to study the binding of proteins to each other. Fourth, CP-DSDU could be used in enzyme inhibition studies to inhibit the activity of a variety of enzymes. Fifth, CP-DSDU could be used in studies of protein-protein interactions. Sixth, CP-DSDU could be used to study the effect of small molecules on cellular processes. Seventh, CP-DSDU could be used to study the effect of small molecules on gene expression. Eighth, CP-DSDU could be used to study the effect of small molecules on disease processes. Ninth, CP-DSDU could be used to study the effect of small molecules on drug metabolism. Finally, CP-DSDU could be used in studies of drug resistance.
Synthesis Methods
CP-DSDU can be synthesized in two steps. The first step involves the reaction of 4-chlorophenyl isocyanate with 1,4-dioxaspiro[4.5]decane to form an intermediate compound. This intermediate is then reacted with methyl isocyanate to form CP-DSDU. This method of synthesis is simple and efficient, making it an attractive option for research studies.
Scientific Research Applications
CP-DSDU has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. In enzyme inhibition studies, CP-DSDU has been used to inhibit the activity of a variety of enzymes, including proteases and phosphatases. In protein-protein interaction studies, CP-DSDU has been used to study the binding of proteins to each other. In drug delivery studies, CP-DSDU has been used to deliver drugs to targeted cells.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-4-6-13(7-5-12)19-15(20)18-10-14-11-21-16(22-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGWTFIFVKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6492505.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6492511.png)
![3-{4-amino-3-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B6492529.png)

![3-[4-amino-3-({[(2-methoxy-5-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6492543.png)

![8-methoxy-3,5-dimethyl-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6492557.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide](/img/structure/B6492602.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![1-({[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]carbamoyl}carbonyl)piperidine-4-carboxamide](/img/structure/B6492613.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(butan-2-yl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B6492622.png)